![molecular formula C18H16FN3O4S2 B2742858 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 921543-38-6](/img/structure/B2742858.png)
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the PDK1/Akt signaling pathway. This pathway is crucial for the regulation of cell growth, survival, and metabolism, making it an important target for cancer therapy.
Scientific Research Applications
Catalysis
Research on sulfonamides, such as those involving N-fluorobenzenesulfonimide, has led to advancements in catalysis. For example, a study on copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant demonstrates the utility of sulfonamide derivatives in organic synthesis transformations. This process involves the conversion of amides to N-demethylated products through a series of electron transfer and hydrolysis steps, highlighting the role of sulfonamide compounds in facilitating novel catalytic reactions (Xu Yi et al., 2020).
Antitumor Applications
Sulfonamide derivatives have been explored for their antitumor properties. A notable study synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, demonstrating potent antitumor agents with low toxicity. These compounds exhibited significant antitumor activity in mice, suggesting the potential of sulfonamide-based compounds in cancer treatment (Z. Huang et al., 2001).
Environmental Remediation
Sulfonamides have also been studied for their environmental applications, such as in the remediation of perfluoroalkyl substances (PFAS) in groundwater. A study on the heat-activated persulfate oxidation of PFOA and PFOS underlines the effectiveness of sulfonamide-based reactions in degrading persistent environmental pollutants, offering insights into potential applications of sulfonamides in environmental cleanup efforts (Saerom Park et al., 2016).
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties .
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-12-11-16(20-21-18)13-7-9-14(10-8-13)22-28(25,26)17-6-4-3-5-15(17)19/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSPLKYQQXFPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide |
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